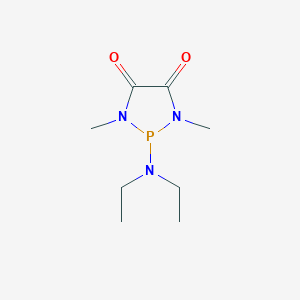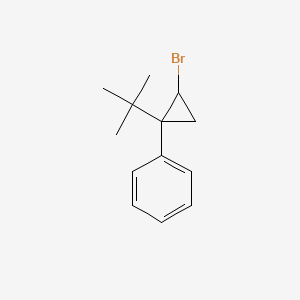
3,3'-Methylenebis(2-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(2-methylphenol) is an organic compound with the molecular formula C15H16O2. It is a type of bisphenol, which means it consists of two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(2-methylphenol) can be synthesized through the condensation reaction of 2-methylphenol (o-cresol) with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the methylene bridge forming between the two phenol groups. The reaction can be represented as follows:
2C7H8O+CH2O→C15H16O2+H2O
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(2-methylphenol) often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like hydrochloric acid or sulfuric acid, and basic catalysts like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 3,3’-Methylenebis(2-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-chlorophenol)
Uniqueness
3,3’-Methylenebis(2-methylphenol) is unique due to its specific structure, which provides distinct antioxidant properties compared to other bisphenols. The position of the methyl groups on the phenol rings influences its reactivity and effectiveness as an antioxidant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications.
Propiedades
Número CAS |
91236-07-6 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-[(3-hydroxy-2-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-12(5-3-7-14(10)16)9-13-6-4-8-15(17)11(13)2/h3-8,16-17H,9H2,1-2H3 |
Clave InChI |
VEGUCZXWLYWJFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


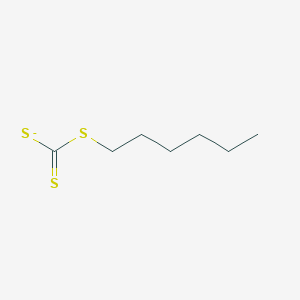

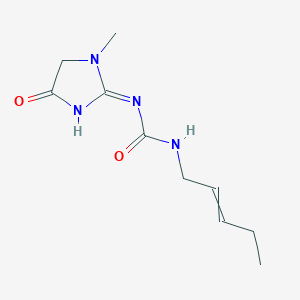


![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
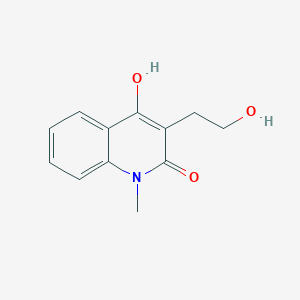
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
